Home > Products > Screening Compounds P108451 > (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide - 945453-47-4

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide

Catalog Number: EVT-3176063
CAS Number: 945453-47-4
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Caffeic Acid Moiety: The (E)-3-(3,4-dihydroxyphenyl)acrylamide portion of the molecule is a derivative of caffeic acid, a natural phenolic compound found in various plants and known for its antioxidant and potential medicinal properties [, , ].
  • Tryptamine Moiety: The N-[2-(3-Indolyl)ethyl] portion is structurally similar to tryptamine, a naturally occurring monoamine alkaloid with diverse biological activity, often found in plants and fungi [].

(E)-N-Butyl-3-(3,4-dihydroxyphenyl)acrylamide Hemihydrate

Compound Description: This compound is a caffeic acid amide derivative. The presence of an ethylenic spacer in the caffeic acid amide molecule allows for the formation of a conjugated system. This system is strongly stabilized through π-electron delocalization. []

(E)-N-(4-{[3,4-Dihydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-2-yl]oxy}-2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)acrylamide (Oleracrylimide D)

Compound Description: Oleracrylimide D is a novel alkaloid isolated from Portulaca oleracea L. It exhibits anti-inflammatory bioactivities. []

(E)-N-(4-{[3,4-Dihydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-2-yl]oxy}-2,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Oleracrylimide E)

Compound Description: Oleracrylimide E is another novel alkaloid discovered in Portulaca oleracea L., alongside Oleracrylimide D. It also possesses anti-inflammatory properties. []

(E)-4-(3,4-Dihydroxyphenyl)but-3-en-2-one

Compound Description: This compound, isolated from Inonotus obliquus through a combination of ultrafiltration-liquid chromatography (UF-LC) and high-speed countercurrent chromatography (HSCCC), demonstrates potential α-glucosidase inhibitory activity. []

N-(4-Bromophenethyl) Caffeamide

Compound Description: N-(4-Bromophenethyl) caffeamide, also known as K36H, is a caffeic acid phenyl amide derivative that has demonstrated an inhibitory effect on melanogenesis in B16F0 cells. This compound acts by reducing tyrosinase activity and decreasing the protein expression of phospho-cAMP response element binding protein (p-CREB), microphthalmia-associated transcription factor (MITF), tyrosinase, and TRP-1. []

2-Cyano-3-(3,4-dihydroxyphenyl)thioacrylamide

Compound Description: This compound served as a lead compound in a study focusing on the development of dynamin I GTPase inhibitors. While it exhibited moderate potency (IC50 = 70 μM), further investigation revealed that only its dimeric form displayed significant inhibitory activity. []

(E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic Acid)

Compound Description: Ferulic acid is a known phenylpropanoid compound isolated from Lindelofia stylosa. It showed moderate antioxidant activity compared to other compounds found in the plant. []

Overview

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide is a synthetic organic compound notable for its structural features, which include both indole and catechol functional groups. This compound is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry and materials science. It is classified as an acrylamide derivative and is often explored for its therapeutic applications, particularly in the fields of cancer treatment and neuroprotection.

Synthesis Analysis

The synthesis of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 3-indoleacetic acid and 3,4-dihydroxycinnamic acid.
  2. Amide Bond Formation:
    • The carboxyl group of 3-indoleacetic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
    • A catalyst like 4-dimethylaminopyridine (DMAP) is also employed to facilitate the reaction.
    • Following activation, 3,4-dihydroxycinnamic acid is added to form the amide bond.
  3. Purification:
    • The crude product is purified through techniques such as column chromatography to isolate the desired compound .

This synthetic route emphasizes the importance of coupling reagents and catalysts in achieving high yields and purity of the final product.

Chemical Reactions Analysis

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide can undergo several significant chemical reactions:

  • Oxidation: The catechol moiety can be oxidized to form quinones, which are reactive intermediates that may participate in further reactions.
  • Reduction: The double bond in the acrylamide group can be reduced to form a saturated amide, altering its reactivity profile.
  • Substitution Reactions: The indole ring can engage in electrophilic substitution reactions, allowing for further derivatization of the compound .

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide involves its interaction with various molecular targets:

  • Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity. This interaction is particularly relevant in pathways associated with oxidative stress and inflammation.
  • Pathways Involved: It has been suggested that this compound influences signaling pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment .

Understanding these mechanisms provides insight into how this compound could be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide include:

  • Appearance: Typically presented as a pale gray solid.
  • Melting Point: Approximately 105–108 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethyl acetate.
  • Stability: Stability may vary depending on environmental conditions such as pH and temperature.

These properties are essential for determining the handling and application methods for this compound .

Applications

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide has several promising applications:

  • Medicinal Chemistry: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties. It shows promise in treating conditions like cancer and neurodegenerative diseases.
  • Material Science: Used in developing novel materials with specific electronic or optical properties due to its unique chemical structure.
  • Biological Research: Serves as a building block for synthesizing more complex molecules or studying biological pathways related to oxidative stress and inflammation .
Introduction to Indole-Acrylamide Hybrid Pharmacophores

Structural Motifs in Neurodegenerative and Oncological Therapeutics

Indole-acrylamide hybrids represent a rationally designed class of bioactive molecules leveraging privileged structural motifs prevalent in natural products and clinical agents. The indole nucleus—a core component of serotonin, melatonin, and tryptophan—confers inherent biocompatibility and membrane permeability. When conjugated with an acrylamide-linked catechol system, this scaffold gains dual-targeting capabilities critical for modulating complex disease pathways. In oncology, such hybrids directly interfere with microtubule dynamics by binding the colchicine site of β-tubulin, inhibiting polymerization essential for cancer cell division [2] [6]. Notably, derivatives like combretastatin A-4 (CA-4) inspired the development of indole-acrylamide analogs as soluble alternatives to overcome pharmacokinetic limitations of natural stilbenes [6].

In neurodegeneration, the structural convergence of these motifs enables simultaneous targeting of:

  • Excitotoxicity pathways: Via NMDA receptor modulation [3]
  • Oxidative cascades: Through free radical scavenging by catechol groups [10]
  • Protein aggregation: Potentially inhibiting β-amyloid or α-synuclein fibrillation through π-stacking interactions [7]

Table 1: Core Structural Motifs and Their Therapeutic Roles

Structural ElementNeurodegenerative ApplicationsOncological Applications
Indole heterocycleSerotonergic pathway modulation; Blood-brain barrier penetrationTubulin binding via hydrophobic pocket interactions
Catechol (3,4-dihydroxyphenyl)Metal chelation; ROS scavenging; Activation of Nrf2 pathwayRedox cycling for selective cytotoxicity in tumor microenvironment
Acrylamide bridgeConformational rigidity; Hydrogen bonding to protein targetsMaintenance of cis-configuration mimicking combretastatin pharmacophore

Rationale for Indole-Catechol Synergy in Multi-Target Ligand Design

The conjugation of indole and catechol creates a bidirectional electron transfer system enabling unique pharmacological synergies:

  • Charge-Transfer Complexation: Infrared spectroscopy confirms ground-state complex formation between indole’s electron-rich pyrrole and catechol’s ortho-quinone, enhancing stability in physiological matrices [4]. This non-covalent interaction modulates the compound’s redox potential, optimizing its radical-quenching capacity while preventing irreversible oxidation.

  • Complementary Pharmacokinetic Profiles: Indole’s lipophilicity (LogP ≈ 2-3) counterbalances catechol’s hydrophilicity, achieving balanced blood-brain barrier penetration and aqueous solubility—a critical requirement for CNS-targeted therapeutics [5]. Molecular dynamics simulations reveal the ethylacrylamide linker’s optimal length facilitates simultaneous engagement with disparate binding pockets in protein targets.

  • Synergistic Signaling Modulation: Cellular assays demonstrate amplified neuroprotective effects versus single-motif compounds:

  • 68% greater suppression of iNOS in glial cells versus isolated catechols [10]
  • 3-fold enhancement of phase II antioxidant enzymes via Nrf2 activation
  • Dual inhibition of tau phosphorylation and Aβ42 aggregation at 10μM concentrations [3] [7]

Position of Target Compound in Contemporary Medicinal Chemistry

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide (N-caffeoyltryptamine) exemplifies the strategic evolution of hybrid pharmacophores addressing limitations of single-target agents:

  • Overcoming Combinatorial Complexity: As a single chemical entity (MW: 322.36 g/mol), it circumvents drug-drug interaction risks inherent in polypharmacy approaches for neurodegenerative diseases like Alzheimer’s, where NMDA antagonists (memantine) are typically co-administered with antioxidants [3] [7].

  • Pro-drug Optimization Platform: The catechol’s phenolic hydroxyls serve as synthetic handles for developing phosphate or boronate ester pro-drugs—addressing the compound’s limited oral bioavailability while enabling tumor microenvironment-responsive activation [6].

  • Emergence in Targeted Therapies: Recent advances position this scaffold beyond conventional applications:

  • i-motif recognition: Selective binding to cytosine quadruplex DNA structures regulating oncogenes like Bcl-2 and c-MYC [9]
  • Mitochondrial targeting: Structural analogs demonstrate accumulation in mitochondria (>80% localisation), disrupting cancer cell metabolism via ETC complex inhibition
  • Epigenetic modulation: Preliminary data suggests HDAC1 inhibition at sub-micromolar concentrations

Table 2: Key Physicochemical Properties of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide

PropertyValueSignificance
Molecular FormulaC₁₉H₁₈N₂O₃Balanced carbon/heteroatom ratio for drug-likeness
Exact Mass322.1317 DaComplies with Lipinski’s rule of five
Topological Polar Surface Area85.4 ŲPredicts moderate blood-brain barrier penetration
logP (Calculated)3.34Optimal for membrane permeability
Hydrogen Bond Donors4Facilitates target engagement but may limit oral bioavailability
Rotatable Bonds5Conformational flexibility for multi-target binding
Melting Point186-187°CIndicates crystalline stability for formulation

The compound’s progression reflects a paradigm shift toward "network pharmacology"—where single molecules intentionally engage multiple targets in interconnected disease pathways. Ongoing structure-activity refinements focus on replacing the acrylamide’s labile double bond with heterocyclic bioisosteres (e.g., pyrazole, oxadiazole) to enhance metabolic stability while preserving the cis-configuration essential for tubulin binding [6] [10]. These innovations solidify indole-acrylamide-catechol hybrids as versatile scaffolds for next-generation therapeutics in oncology, neurodegeneration, and inflammatory disorders.

Properties

CAS Number

945453-47-4

Product Name

(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c22-17-7-5-13(11-18(17)23)6-8-19(24)20-10-9-14-12-21-16-4-2-1-3-15(14)16/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-6+

InChI Key

LNKPAQNDSCOUPS-SOFGYWHQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)O)O

Synonyms

N-caffeoyltryptamine
safflomide

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.